

A Comparative Guide to a Novel Tannase: Performance Benchmarking Against Commercial Enzymes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tannase**

Cat. No.: **B8822749**

[Get Quote](#)

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel **tannase**, designated "NovelTan," against two commercially available **tannase** enzymes, herein referred to as "Commercial A" and "Commercial B." The purpose of this document is to furnish researchers and professionals in drug development with the necessary data to evaluate the performance of NovelTan for their specific applications. **Tannase** (tannin acyl hydrolase, E.C. 3.1.1.20) is a crucial enzyme that catalyzes the hydrolysis of ester and depside bonds in hydrolysable tannins, yielding gallic acid and glucose.^{[1][2][3]} This activity is vital in various industries, including food and beverage, pharmaceuticals, and animal feed, for reducing the astringency of tannins and producing valuable bioactive compounds like gallic acid.^{[3][4]}

The performance of NovelTan has been rigorously benchmarked against Commercial A and Commercial B, focusing on key enzymatic parameters including kinetic properties, substrate specificity, and stability under varying temperature and pH conditions. All experimental data are presented in standardized tables for straightforward comparison, and detailed protocols are provided to ensure transparency and reproducibility.

Performance Benchmark Data

The following tables summarize the quantitative data obtained from a series of comparative experiments.

Table 1: Kinetic Parameters of NovelTan and Commercial **Tannases**

This table outlines the Michaelis-Menten kinetic constants for each enzyme using tannic acid as the substrate. The reaction velocity was determined by measuring the rate of gallic acid formation.

Enzyme	Michaelis-Menten Constant (Km) (mM)	Maximum Velocity (Vmax) (μmol/min/mg)	Catalytic Efficiency (kcat/Km) (mM-1s-1)
NovelTan	1.8	450	4.17
Commercial A	2.9	340	1.96
Commercial B	3.5	310	1.48

Caption: Kinetic parameters were determined at the optimal pH and temperature for each enzyme.

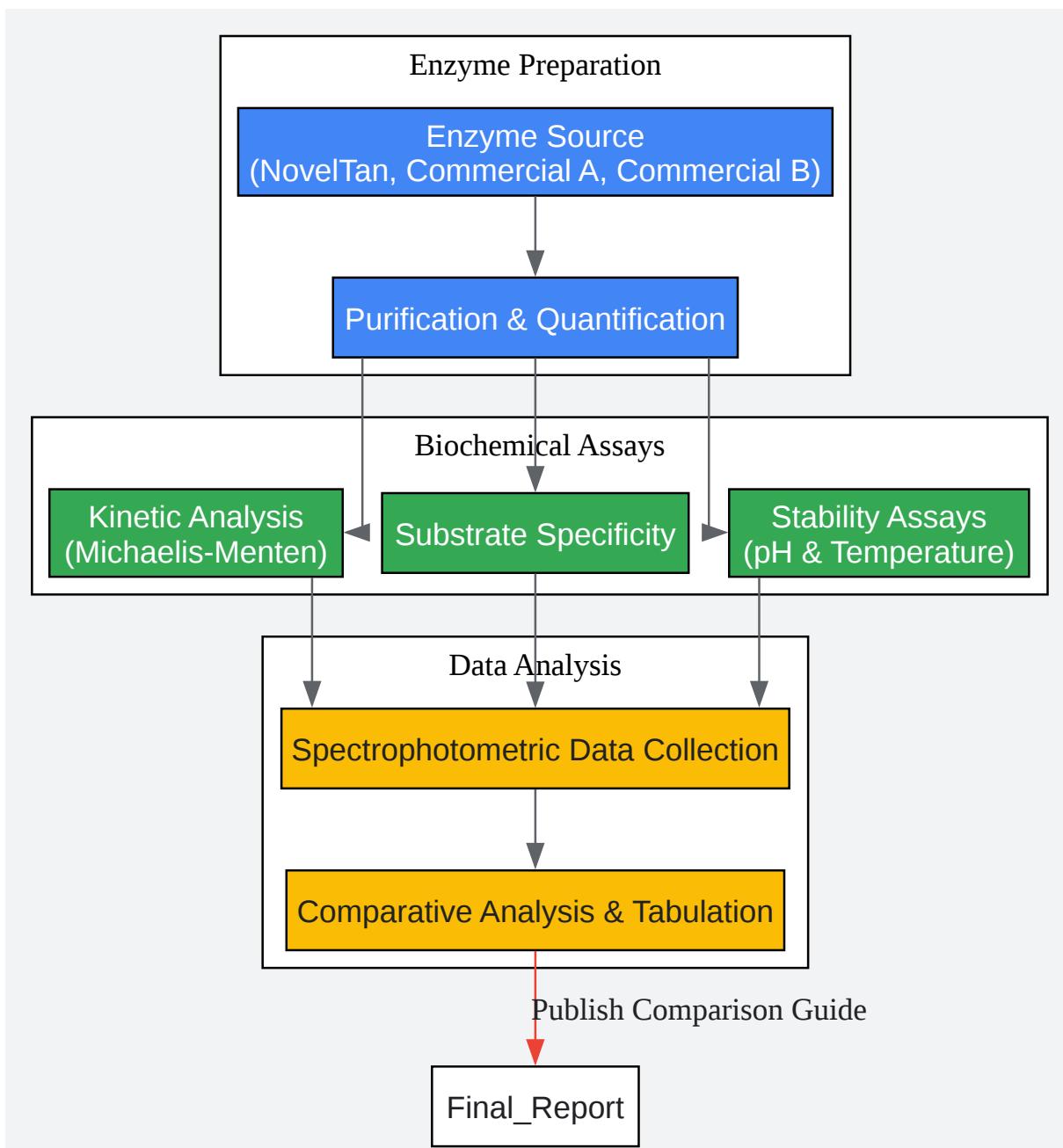
Table 2: Substrate Specificity of NovelTan and Commercial **Tannases**

The relative activity of each enzyme was tested against various gallate esters. Activity with tannic acid was set as the 100% reference point. **Tannases** are known to have varying specificities towards different substrates.

Substrate	NovelTan (% Relative Activity)	Commercial A (% Relative Activity)	Commercial B (% Relative Activity)
Tannic Acid	100	100	100
Methyl Gallate	115	95	90
Ethyl Gallate	110	88	85
Propyl Gallate	105	80	78
β-Glucogallin	90	75	70

Caption: Substrate specificity was determined under standard assay conditions for each enzyme.

Table 3: Thermostability and pH Stability of NovelTan and Commercial **Tannases**


Enzyme stability was assessed by measuring the residual activity after incubation at various temperatures and pH levels for a defined period.

Parameter	Condition	NovelTan (% Residual Activity)	Commercial A (% Residual Activity)	Commercial B (% Residual Activity)
Thermostability	60°C for 1 hour	85	60	55
	70°C for 1 hour	65	30	25
pH Stability	pH 4.0 for 2 hours	90	75	70
	pH 8.0 for 2 hours	70	50	45

Caption: Stability is expressed as the percentage of initial activity remaining after incubation under the specified conditions.

Experimental Workflow and Signaling Pathways

To provide a clear overview of the benchmarking process, the following diagrams illustrate the experimental workflow.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Enzyme Activity Measurement for Tannase [creative-enzymes.com]
- 2. Characterization And Application Of Tannase Produced By Aspergillus Niger ITCC 6514.07 On Pomegranate Rind - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tannase enzyme: The most promising biocatalyst for food processing industries – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Guide to a Novel Tannase: Performance Benchmarking Against Commercial Enzymes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8822749#benchmarking-a-novel-tannase-against-commercially-available-enzymes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com